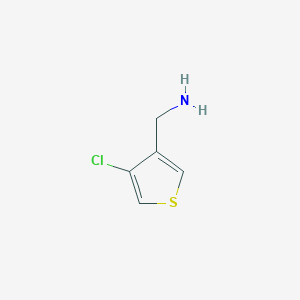

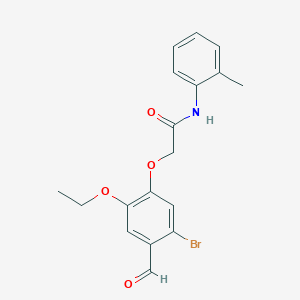

![molecular formula C14H15NO3S B2529565 3-[(Thiophen-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 331416-18-3](/img/structure/B2529565.png)

3-[(Thiophen-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-[(Thiophen-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid" is a structurally complex molecule that incorporates a bicyclic heptene core with a thiophene moiety and a carbamoyl group. This compound is related to various bicyclic structures and thiophene derivatives that have been studied for their chemical and biological properties.

Synthesis Analysis

The synthesis of related bicyclic compounds often involves cyclotrimerization or other cyclization reactions. For instance, copper(I) thiophen-2-carboxylate has been used to promote the cyclotrimerization of bicyclic vic-bromostannylalkenes, leading to tris-annelated benzenes with high yields . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of bicyclic compounds has been extensively studied, with X-ray crystallography being a common technique for determining the arrangement of atoms within the molecule. For example, the crystal and molecular structure of bicyclo[2,2,1]hept-5-ene-2,3-endo-dicarboxylic acid has been elucidated, showing the asymmetry of bond distances and the formation of hydrogen bonds . These structural insights are crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Bicyclic compounds can undergo various chemical reactions, including ring opening, which can lead to the formation of different products. For example, 3-oxo-3-thia-2-azabicyclo[2.2.1]hept-5-en-2-carboxylates can be opened to yield thiosulfonates or methyl sulfides under certain conditions . The reactivity of the thiophene moiety can also be significant, as seen in the acid dissociation of thiophen-2-carboxylic acids, which follows a linear free energy relationship .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds and thiophene derivatives are influenced by their molecular structure. The acid dissociation constants of thiophen-2-carboxylic acids, for example, have been measured, providing insight into their acidity and potential for ionization in aqueous solutions . The crystal structure of related compounds can reveal information about their stability, hydrogen bonding, and thermal motions, which are important for understanding their behavior in different environments .

Scientific Research Applications

Polymer Synthesis and Material Science

3-[(Thiophen-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and its derivatives have been extensively used in polymer synthesis. Research by Reinmuth et al. (1996) and Mathew et al. (1996) demonstrates the utilization of derivatives of this compound in homo- and copolymers production using palladium(II) catalysts. These polymers show a variety of applications in material science due to their unique properties. In related studies, Okoroanyanwu et al. (1998) synthesized a series of new alicyclic polymers based on similar derivatives for potential use as photoresist materials in lithography (Reinmuth et al., 1996) (Mathew et al., 1996) (Okoroanyanwu et al., 1998).

Organic Chemistry and Catalysis

In the field of organic chemistry, this compound is involved in several key reactions. The study by Borsato et al. (2002) showcased its role in the efficient cyclotrimerization of vic-bromostannylalkenes using copper(I) thiophen-2-carboxylate. Furthermore, research by Kas’yan et al. (2006) explored the reaction products of derivatives of this compound with cyclic amines, providing insights into potential applications in synthetic chemistry (Borsato et al., 2002) (Kas’yan et al., 2006).

Medicinal Chemistry and Drug Development

Though specific details about drug use and side effects are excluded as per request, it is noteworthy that derivatives of 3-[(Thiophen-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid are explored in medicinal chemistry. Research by Pachuta-Stec et al. (2012) indicates the synthesis of novel N-substituted amides of related compounds and their screening for microbiological and pharmacological activities, suggesting potential applications in drug development (Pachuta-Stec et al., 2012).

properties

IUPAC Name |

3-(thiophen-2-ylmethylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c16-13(15-7-10-2-1-5-19-10)11-8-3-4-9(6-8)12(11)14(17)18/h1-5,8-9,11-12H,6-7H2,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQGWRWEAGNSDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C(C2C(=O)NCC3=CC=CS3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Thiophen-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

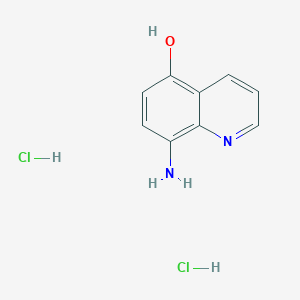

![3-(3,4-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2529484.png)

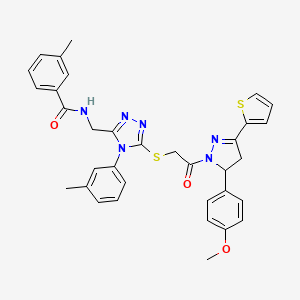

![1-{[(6-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2529492.png)

![2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2529497.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2529499.png)

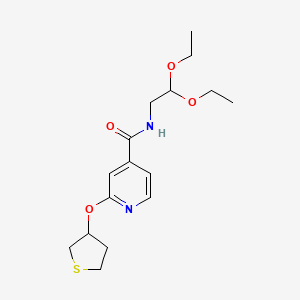

![ethyl 2-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529502.png)